molecular formula C10H21NO4 B14465690 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide CAS No. 66857-23-6

4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide

Cat. No.: B14465690
CAS No.: 66857-23-6
M. Wt: 219.28 g/mol
InChI Key: ZJPLCMWRYCEIQI-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide is an organic compound with the molecular formula C10H21NO4 It is a derivative of butanamide, featuring hydroxyl groups and hydroxypropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide typically involves the reaction of butanamide with 2-hydroxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butanamide+2HydroxypropylamineThis compound\text{Butanamide} + 2 \text{Hydroxypropylamine} \rightarrow \text{this compound} Butanamide+2Hydroxypropylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted butanamides with various functional groups.

Scientific Research Applications

4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include enzymatic catalysis and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N,N-bis(2-hydroxyethyl)butanamide
  • 4-Hydroxy-N-(2-hydroxyethyl)butanamide
  • 4-Hydroxy-N-(3-hydroxypropyl)butanamide

Uniqueness

4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxypropyl groups enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

66857-23-6

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

4-hydroxy-N,N-bis(2-hydroxypropyl)butanamide

InChI

InChI=1S/C10H21NO4/c1-8(13)6-11(7-9(2)14)10(15)4-3-5-12/h8-9,12-14H,3-7H2,1-2H3

InChI Key

ZJPLCMWRYCEIQI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)C(=O)CCCO)O

Origin of Product

United States

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